Computed Lipophilicity (XLogP3): A >600‑Fold Increase Over 4‑(Chloromethyl)thiazole
The PubChem‑computed XLogP3 for 4‑(2‑(chloromethyl)pentyl)thiazole is 3.5 [1], whereas 4‑(chloromethyl)‑1,3‑thiazole (CAS 3364-76-9) has an experimentally derived LogP of 0.71 . The difference of +2.8 log units corresponds to an approximately 630‑fold increase in octanol‑water partition coefficient, placing the target compound firmly in the ‘moderately lipophilic’ range while the simplest comparator remains ‘hydrophilic’. This shift directly affects predicted membrane permeability and non‑specific protein binding when the compound is used as a fragment or early‑stage lead.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed) |
| Comparator Or Baseline | 4-(Chloromethyl)-1,3-thiazole: LogP = 0.71 (experimental) |
| Quantified Difference | Δ logP ≈ +2.8 (≈630‑fold) |
| Conditions | Computed XLogP3 (PubChem 2019.06.18 release) vs. supplier‑reported experimental LogP |
Why This Matters
Scientists selecting a thiazole building block for cell‑based assays or in‑vivo PK studies can use this quantitative lipophilicity difference to estimate whether the pentyl‑bearing analogue will achieve sufficient membrane partitioning without requiring additional alkyl‑chain elaboration.
- [1] PubChem Compound Summary CID 66036568, 4-(2-(Chloromethyl)pentyl)thiazole. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-_Chloromethyl_pentyl_thiazole (accessed 2026-05-10). View Source
